molecular formula C9H19NO2 B175911 N-Methoxy-N-methylheptanamide CAS No. 104863-66-3

N-Methoxy-N-methylheptanamide

Cat. No. B175911
M. Wt: 173.25 g/mol
InChI Key: KEBIAROJONVPPL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylheptanamide is a chemical compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a mono-isotopic mass of 173.141586 Da .


Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylheptanamide consists of 9 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 49.2±0.3 cm³ .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylheptanamide has a density of 0.9±0.1 g/cm³, a boiling point of 211.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 81.6±22.6 °C . The index of refraction is 1.437 .

Scientific Research Applications

Analytical Characterization in Psychoactive Properties

N-Methoxy-N-methylheptanamide and similar compounds have been studied for their psychoactive properties. Brandt et al. (2017) examined a range of N,N-dialkylated tryptamines, including variations with methoxy groups, for their psychoactive properties and potential therapeutic or recreational uses. The study involved detailed analytical characterization, providing valuable data for both clinical and non-clinical research on these substances Brandt et al., 2017.

Synthetic Utility in Pharmaceutical Industry

The compound has demonstrated significant utility in the pharmaceutical industry. Balasubramaniam and Aidhen (2008) highlighted its role as an effective acylating agent and a robust equivalent for an aldehyde group. This versatility has led to its widespread use in various synthetic endeavors, including large-scale pharmaceutical applications Balasubramaniam & Aidhen, 2008.

Metabolic Studies

In a study by Grafinger et al. (2018), N-Methoxy-N-methylheptanamide-related compounds were used to understand the metabolic pathways of synthetic tryptamines. Their research on the in vitro and in vivo metabolism provides insights into how these compounds are processed in the human body, contributing to a better understanding of their pharmacokinetics Grafinger et al., 2018.

Chemical Process Design and Control

Luyben (2010) explored the chemical process involving derivatives of N-Methoxy-N-methylheptanamide in the production of 2-methoxy-2-methylheptane, a potential gasoline additive. This research provides insights into the design and control of chemical processes involving such compounds, highlighting their relevance in industrial applications Luyben, 2010.

Novel Reactivity with Basic Reagents

Graham and Scholz (1990) discovered a new mode of reactivity for N-methoxy-N-methylamides when interacting with strongly basic reagents. This finding adds to the understanding of the compound's chemical properties and potential applications in synthetic chemistry Graham & Scholz, 1990.

Safety And Hazards

The safety information for N-Methoxy-N-methylheptanamide indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-methoxy-N-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIAROJONVPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545702
Record name N-Methoxy-N-methylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylheptanamide

CAS RN

104863-66-3
Record name N-Methoxy-N-methylheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (19.6 g, 194 mmol) was added dropwise to a suspension of N,O-dimethylhydroxylamine hydrochloride (6.93 g, 71 mmol) in anhydrous CH2Cl2 at 0° C. Heptanoylchloride (9.60 g, 65 mmol) was then added dropwise and the reaction was stirred 1 hour. The crude product mixture was poured into water and the separated aqueous phase was extracted with CH2Cl2. The combined organic layers was washed with aq. HCl, sat. NaHCO3, brine, dried (Na2SO4), and concentrated in vacuo to give 10 g (89%) N-methyl-N-methoxyheptanamide as a yellow oil.
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19.6 g
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9.6 g
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crude product
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
NH Kim - 2013 - repositories.lib.utexas.edu
Spinosyn A is a particularly interesting natural product due to its structural complexity and potent insecticidal activity. The biosynthetic pathway of spinosyn A is interesting as it has two …
Number of citations: 1 repositories.lib.utexas.edu
C Roche, O Labeeuw, M Haddad, T Ayad, JP Genet… - 2009 - Wiley Online Library
Hydrogenation of enantioenriched β‐hydroxy ketones promoted by the catalyst generated in situ from commercially available and inexpensive RuCl 3 and PPh 3 under hydrogen …
M Lindsay - 2017 - scholarworks.uno.edu
Amines are ubiquitous in nature and serve a variety of functions in living organisms. Because of this fact amines are of great biological and pharmaceutical interest. The iridium catalyst (…
Number of citations: 3 scholarworks.uno.edu
K Silambarasan, G Kesavulu, AA Reddy… - The Journal of Organic …, 2023 - ACS Publications
Reaction of ω-halo-substituted nonracemic β-sulfinamido ketones with NaH afforded the β-amino cyclohexyl ketones in excellent yields and diastereoselectivity, via an intramolecular C-…
Number of citations: 1 pubs.acs.org
SJ Wagh, R Chowdhury… - Journal of Labelled …, 2013 - Wiley Online Library
Deuterium‐labeled biologically active compounds are gaining importance because they can be utilized as tracers or surrogate compounds to understand the mechanism of action, …
M Zhao, B Lu, G Ding, K Ren, X Xie… - Organic & Biomolecular …, 2016 - pubs.rsc.org
An efficient asymmetric hydrogenation of δ-keto Weinreb amides catalyzed by a Ru-Xyl-SunPhos-Daipen bifunctional catalyst has been achieved. This method afforded a series of …
Number of citations: 11 pubs.rsc.org
BS Jeon - 2017 - repositories.lib.utexas.edu
Spinosyn A produced by actinomycete bacteria Saccaropolyspora spinosa is a particularly interesting natural product due to its structural features and biological activity. The aglycone …
Number of citations: 0 repositories.lib.utexas.edu
MH Touchette, GR Bommineni, RJ Delle Bovi… - Biochemistry, 2015 - ACS Publications
Although they are classified as Gram-positive bacteria, Corynebacterineae possess an asymmetric outer membrane that imparts structural and thereby physiological similarity to more …
Number of citations: 8 pubs.acs.org
MA Touchette - 2015 - ir.stonybrook.edu
The inherent drug resistance of Mycobacterium tuberculosis (Mtb) has been attributed in part to the low permeability of its asymmetric outer membrane, which consists of extremely long-…
Number of citations: 2 ir.stonybrook.edu
M Lamblin, B Dabbas, R Spingarn… - Bioorganic & medicinal …, 2010 - Elsevier
Incorporation of zinc-binding groups into the side-chain of 1α,25-dihydroxyvitamin D 3 (1,25D) fully bifunctional hybrid molecules which act both as vitamin D receptor agonists and …
Number of citations: 41 www.sciencedirect.com

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